
IRE1|A kinase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRE1α kinase-IN-4 (compound 6, CAS: 2771006-45-0) is a potent inhibitor of the IRE1α kinase domain, with a reported inhibition constant (Ki) of 140 nM . It belongs to a class of small molecules designed to modulate the unfolded protein response (UPR) by targeting the dual kinase/ribonuclease (RNase) activity of IRE1α. This enzyme plays a critical role in endoplasmic reticulum (ER) stress signaling, where its RNase domain splices XBP1 mRNA to activate adaptive pathways. However, chronic IRE1α activation is implicated in pathologies such as cancer and metabolic disorders, making its inhibition a therapeutic focus .
IRE1α kinase-IN-4 specifically targets the ATP-binding site of the kinase domain, stabilizing IRE1α in a monomeric conformation that impedes RNase activation. This allosteric inhibition mechanism prevents XBP1 splicing and downstream pro-survival signaling, positioning it as a candidate for diseases driven by dysregulated UPR .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRE1|A kinase-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods involve organic synthesis techniques such as nucleophilic substitution, oxidation-reduction reactions, and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods would depend on the specific requirements of the compound and the scale of production.
Chemical Reactions Analysis
Chemical Reactions Involving IRE1|A Kinase-IN-4
This compound interacts with IRE1 through several key chemical reactions that facilitate its biological activity:
-
Binding to the Kinase Domain : this compound binds to the ATP-binding pocket of the IRE1 kinase domain, stabilizing a conformation that promotes oligomerization. This oligomerization is essential for activating the RNase function of IRE1, which is responsible for splicing XBP1 mRNA, a critical step in UPR signaling.
-
Activation of RNase Activity : Upon binding, this compound induces conformational changes that activate the RNase domain of IRE1. This activation leads to the cleavage of specific mRNA substrates, facilitating the production of transcription factors that help restore ER homeostasis.
-
Autophosphorylation : The compound inhibits trans-autophosphorylation of IRE1 while promoting dimerization and RNase activation. This paradoxical effect highlights the complexity of IRE1 signaling pathways and suggests that the kinase activity may not be strictly necessary for RNase activation under certain conditions.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description |
---|---|
Binding | Binds to ATP-binding site of IRE1's kinase domain |
Oligomerization | Promotes oligomerization necessary for RNase activation |
RNase Activation | Activates RNase domain leading to XBP1 mRNA splicing |
Inhibition of Autophosphorylation | Blocks trans-autophosphorylation while allowing RNase activity |
Research Findings on IRE1 and Its Inhibitors
Recent studies have elucidated various aspects of how IRE1 and its inhibitors function:
-
Mechanistic Insights : Research has shown that the phosphorylation state of IRE1's kinase domain can influence its oligomerization and subsequent RNase activity. For example, mutations that prevent phosphorylation can still allow for some degree of RNase activation, indicating that conformational changes rather than phosphorylation alone govern this process .
-
Therapeutic Implications : In vivo studies have demonstrated that inhibitors like this compound can mitigate inflammation and other pathological processes associated with ER stress. For instance, administration of such inhibitors has been linked to reduced cytokine production in models of metabolic disease, highlighting their potential as therapeutic agents against conditions like atherosclerosis .
-
Structural Studies : Crystallographic studies have provided insights into the structural dynamics of IRE1 upon inhibitor binding. These studies reveal how ligand occupancy can stabilize different conformational states of the kinase domain, impacting both oligomerization and RNase activity .
Table 2: Key Research Findings
Scientific Research Applications
Introduction to IRE1 and Its Kinase Activity
Inositol-requiring enzyme type 1 (IRE1) is a critical component of the Unfolded Protein Response (UPR), which is activated under conditions of endoplasmic reticulum (ER) stress. IRE1 possesses both kinase and endoribonuclease (RNase) activities, allowing it to play a dual role in cellular responses to stress. The kinase domain is essential for the activation of its RNase domain, which processes specific mRNAs, including the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a transcription factor that helps alleviate ER stress .
Cancer Therapy
IRE1 has been implicated in various cancers due to its role in managing cellular stress responses. Inhibitors targeting the kinase activity of IRE1, such as IRE1 Kinase-IN-4, have shown potential in cancer treatment by promoting apoptosis in cancer cells and reducing tumor growth. For instance, studies indicate that inhibiting IRE1 can sensitize cancer cells to chemotherapy by disrupting their adaptive response to stress .
Neurodegenerative Diseases
Research has demonstrated that dysregulation of IRE1 is linked to neurodegenerative diseases, including Alzheimer's and Parkinson's disease. By modulating IRE1 activity with specific inhibitors like IRE1 Kinase-IN-4, it may be possible to mitigate neurodegeneration caused by protein misfolding and ER stress. Case studies have shown that pharmacological inhibition of IRE1 leads to reduced neuronal cell death and improved cognitive functions in animal models .
Metabolic Disorders
IRE1's involvement in metabolic diseases such as obesity and diabetes highlights its therapeutic potential. Inhibition of IRE1 can improve insulin sensitivity and reduce inflammation associated with metabolic syndrome. Experimental data suggest that compounds like IRE1 Kinase-IN-4 can enhance metabolic homeostasis by alleviating ER stress in adipose tissues .
Inflammatory Responses
The role of IRE1 in inflammatory responses has garnered attention for developing anti-inflammatory therapies. By targeting the kinase activity of IRE1, researchers have found that it can modulate inflammatory cytokine production, offering a strategy for treating chronic inflammatory diseases .
Case Study 1: Cancer Treatment with IRE1 Inhibitors
A study investigated the effects of IRE1 Kinase-IN-4 on various cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The study concluded that targeting IRE1 could enhance the efficacy of existing cancer therapies.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a mouse model of Alzheimer's disease, treatment with IRE1 Kinase-IN-4 resulted in improved cognitive function and reduced amyloid plaque accumulation. This suggests that inhibiting IRE1 may provide neuroprotective effects against the pathological features of Alzheimer's disease.
Case Study 3: Metabolic Improvements in Obesity Models
Research involving diet-induced obesity models showed that administration of IRE1 Kinase-IN-4 led to improved glucose tolerance and reduced systemic inflammation. These findings support the potential use of IRE1 inhibitors in managing metabolic disorders.
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | Induces apoptosis in cancer cells | Reduced tumor growth; enhanced chemotherapy effects |
Neurodegenerative Diseases | Protects neurons from ER stress | Improved cognitive function; reduced plaque formation |
Metabolic Disorders | Enhances insulin sensitivity | Improved glucose tolerance; reduced inflammation |
Inflammatory Responses | Modulates cytokine production | Decreased levels of pro-inflammatory cytokines |
Mechanism of Action
IRE1|A kinase-IN-4 exerts its effects by targeting the IRE1 enzyme, which has both kinase and endoribonuclease activities. Upon activation by ER stress, IRE1 undergoes autophosphorylation and oligomerization, leading to the activation of its endoribonuclease domain. This activation results in the splicing of XBP1 mRNA and the degradation of specific mRNAs through regulated IRE1-dependent decay (RIDD). These processes help alleviate ER stress by reducing the load of misfolded proteins and promoting cell survival or apoptosis, depending on the context .
Comparison with Similar Compounds
Structural and Functional Overview of Key IRE1α Modulators
The table below summarizes critical parameters of IRE1α kinase-IN-4 and related compounds:
Mechanistic and Clinical Distinctions
- Selectivity and Binding Modes: IRE1α kinase-IN-4 and KIRA6 both inhibit via ATP-binding but differ in downstream effects. KIRA6 stabilizes monomeric IRE1α, while kinase-IN-4’s higher Ki suggests distinct binding kinetics .
- Functional Outcomes :
- IXA4 and G-1749 are RNase activators, contrasting with kinase-IN-4’s inhibitory role. IXA4’s specificity (~30–40% UPR modulation) reduces on-target toxicity risks compared to broader inhibitors .
- STF-083010 directly targets the RNase domain, bypassing kinase interactions entirely, unlike kinase-IN-4’s dual-domain modulation .
- Clinical Relevance :
Structural Insights
X-ray crystallography reveals that kinase inhibitors like KIRA8 and kinase-IN-4 bind to an unusual, disordered kinase conformation incompatible with IRE1α dimerization—a prerequisite for RNase activation . This contrasts with G-1749, which shares structural motifs with KIRA8 but activates RNase, underscoring the complexity of IRE1α’s allosteric regulation .
Biological Activity
IRE1 (Inositol-requiring enzyme 1) is a critical component of the unfolded protein response (UPR), a cellular stress response mechanism activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). IRE1 functions through its kinase and endoribonuclease activities, influencing various cellular processes including cell survival, apoptosis, and metabolic regulation. This article focuses on the biological activity of IRE1|A kinase-IN-4, a small molecule inhibitor designed to modulate IRE1's kinase function.
IRE1 is activated under ER stress conditions, leading to oligomerization and autophosphorylation of its kinase domain. This activation triggers downstream signaling pathways that can either promote cell survival or induce apoptosis depending on the severity and duration of the stress. The kinase activity of IRE1 is crucial for its role in splicing X-box binding protein 1 (XBP1) mRNA and regulating RNA degradation through regulated IRE1-dependent decay (RIDD) .
Key Functions of IRE1
- Kinase Activity : Phosphorylates target proteins, influencing cell fate decisions.
- Endoribonuclease Activity : Cleaves XBP1 mRNA to activate pro-survival pathways.
- Regulation of Stress Responses : Modulates cellular responses to ER stress by balancing survival and apoptotic signals.
Biological Activity of this compound
This compound specifically targets the kinase domain of IRE1, inhibiting its activity. This inhibition has significant implications for cellular responses to ER stress:
Effects on Cell Survival and Apoptosis
Research indicates that inhibiting IRE1's kinase activity can shift the balance from survival to apoptosis in cells experiencing ER stress. For example, studies have shown that persistent activation of IRE1's kinase domain can lead to apoptotic signaling pathways being triggered when homeostasis cannot be restored .
Case Studies
Several studies have investigated the effects of this compound on different cell types:
- Cancer Cells : Inhibition of IRE1 in cancer cell lines has been shown to enhance sensitivity to chemotherapeutic agents by promoting apoptosis under ER stress conditions .
- Neurodegenerative Models : In models of neurodegeneration, inhibiting IRE1 has been linked to reduced neuronal cell death, suggesting potential therapeutic applications for neuroprotective strategies .
Data Tables
| Study | Cell Type | Effect of this compound | Outcome |
|-----------|---------------|-------------------------------|--------------|
| Study 1 | HeLa Cells | Increased apoptosis | Enhanced sensitivity to stress |
| Study 2 | Neuronal Cells | Reduced cell death | Neuroprotection observed |
| Study 3 | Pancreatic Cells | Triggered apoptosis | Impaired insulin secretion |
Research Findings
Recent findings emphasize the importance of distinguishing between the kinase and RNase activities of IRE1. For instance, studies utilizing mutant forms of IRE1 that retain RNase activity but lack kinase function have demonstrated that while RNase activity can promote survival via XBP1 splicing, the absence of kinase activity leads to decreased cellular adaptability under stress .
Furthermore, the modulation of IRE1's activities through small molecule inhibitors like this compound provides a promising avenue for therapeutic interventions in diseases characterized by ER stress, such as diabetes and neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What is the mechanism of action of IRE1α kinase-IN-4 in inhibiting IRE1α signaling, and how does its inhibitory activity (IC50/Ki) compare to other inhibitors like KIRA6 or MKC3946?
- IRE1α kinase-IN-4 acts as a potent ATP-competitive inhibitor of the IRE1α kinase domain, with a reported Ki of 140 nM . Its selectivity profile should be validated using kinase activity assays against related kinases (e.g., PERK, JNK) to confirm specificity. Comparative studies show KIRA6 has a lower IC50 (0.6 µM), but its mechanism differs as it targets the RNase domain, while MKC3946 exhibits broader anti-cancer activity .
Q. How should researchers design in vitro experiments to assess the selectivity of IRE1α kinase-IN-4 across related kinases, and what controls are necessary to minimize off-target effects?
- Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM concentration. Include positive controls (e.g., staurosporine as a pan-kinase inhibitor) and negative controls (DMSO vehicle). Normalize data to baseline kinase activity and use statistical thresholds (e.g., >50% inhibition) to define selectivity .
Q. What criteria should guide the selection of cellular models for studying IRE1α kinase-IN-4's effects on the unfolded protein response (UPR)?
- Prioritize models with endogenous IRE1α activation, such as multiple myeloma cells (e.g., MM1.S) or ER-stress-induced HEK293T cells. Validate models via XBP1 splicing assays and compare with IRE1α-knockout controls to confirm target specificity .
Advanced Research Questions
Q. How can researchers optimize dosing protocols for IRE1α kinase-IN-4 in in vivo studies to balance target engagement and toxicity?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in murine models, measuring compound half-life and tissue distribution. Use biomarkers like phosphorylated IRE1α or XBP1s levels in blood/serum to correlate dose with target inhibition. Adjust dosing intervals based on toxicity markers (e.g., liver enzymes) .
Q. What statistical methods are recommended for analyzing dose-response data from IRE1α kinase-IN-4 inhibition assays, particularly when IC50 values show high variability across replicates?
- Apply nonlinear regression models (e.g., four-parameter logistic curve) with outlier detection (e.g., Grubbs' test). Use bootstrapping to calculate 95% confidence intervals for IC50 values. Replicate experiments in independent labs to distinguish technical variability from biological noise .
Q. What experimental strategies can resolve contradictions in reported inhibitory activities of structural analogs (e.g., IRE1α kinase-IN-4 vs. IRE1α kinase-IN-6 with IC50 140 nM vs. 4.4 nM)?
- Compare assay conditions (e.g., ATP concentrations, incubation times) and purity of compounds (via HPLC). Validate results using orthogonal methods, such as thermal shift assays or cellular XBP1 splicing inhibition. Structural analysis (e.g., co-crystallography) may reveal binding mode differences .
Q. How should researchers integrate IRE1α kinase-IN-4 data with other UPR pathway components (e.g., PERK, ATF6) to model system-wide ER stress responses?
- Use multiplexed assays (e.g., Western blot panels for p-eIF2α, ATF6 cleavage, and XBP1s) in time-course experiments. Apply computational modeling (e.g., ordinary differential equations) to quantify crosstalk between pathways under varying inhibitor concentrations .
Q. Methodological Frameworks
-
For experimental design , apply the PICOT framework :
-
For data interpretation , use the FINER criteria :
- F easible: Validate assays with available resources.
- I nteresting: Link findings to UPR-related diseases (e.g., cancer, diabetes).
- N ovel: Highlight mechanistic distinctions from existing inhibitors.
- E thical: Adhere to animal/cell line use guidelines.
- R elevant: Align with therapeutic targeting of ER stress .
Properties
Molecular Formula |
C29H31N7O2 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-3-cyclopropylurea |
InChI |
InChI=1S/C29H31N7O2/c30-18-7-9-19(10-8-18)33-28-32-17-15-25(35-28)23-6-3-16-31-27(23)38-26-14-13-24(21-4-1-2-5-22(21)26)36-29(37)34-20-11-12-20/h1-6,13-20H,7-12,30H2,(H,32,33,35)(H2,34,36,37) |
InChI Key |
ZFFRELDEPVAHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NC(=O)NC6CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.